molecular formula C24H24N2O4S B6516133 3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione CAS No. 899928-21-3

3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione

Cat. No.: B6516133
CAS No.: 899928-21-3
M. Wt: 436.5 g/mol
InChI Key: FZXCHILBXWXZCI-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidine-2,4-dione family, characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • Position 3: 2,4-Dimethoxyphenyl group, providing electron-donating methoxy substituents.
  • Positions 5 and 6: Methyl groups, enhancing steric bulk and lipophilicity.
  • Position 1: (2-Methylphenyl)methyl (o-methylbenzyl) substituent, influencing solubility and biological target interactions.

This structural complexity suggests applications in medicinal chemistry, particularly for antimicrobial or enzyme-targeted therapies .

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-[(2-methylphenyl)methyl]thieno[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-14-8-6-7-9-17(14)13-25-23-21(15(2)16(3)31-23)22(27)26(24(25)28)19-11-10-18(29-4)12-20(19)30-5/h6-12H,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXCHILBXWXZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Thieno[2,3-d]pyrimidine-2,4-dione Derivatives

Structural Modifications and Substituent Effects

Table 1: Substituent Variations in Thieno[2,3-d]pyrimidine-2,4-dione Analogues
Compound Name Position 1 Substituent Position 3 Substituent Position 5/6 Substituents Biological Activity (if reported) Reference
Target Compound (2-Methylphenyl)methyl 2,4-Dimethoxyphenyl 5,6-dimethyl Not explicitly reported
5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4-dione H Phenyl 5-methyl, 6-thiazolyl Antimicrobial (S. aureus activity)
3-(3,4-Dimethylphenyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]thieno[2,3-d]pyrimidine-2,4-dione 2-(3-Nitrophenyl)-2-oxoethyl 3,4-Dimethylphenyl None Not reported
3-(4-Chlorophenyl)-6,6-dimethyl-1-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4-dione 2-Phenylethyl 4-Chlorophenyl 6,6-dimethyl Not reported
3-Hydroxy-7-methyl-1-[(4-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione (4-Methylphenyl)methyl Hydroxy 7-methyl Not reported
Key Observations:
  • Position 1 : Alkylation with aromatic or aliphatic groups (e.g., benzyl, phenethyl) modulates solubility and membrane permeability. The target compound’s o-methylbenzyl group may enhance steric hindrance compared to simpler benzyl derivatives .
  • Position 3 : Electron-rich groups (e.g., 2,4-dimethoxyphenyl in the target compound) improve π-π interactions compared to electron-withdrawing substituents (e.g., nitro in ).

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
Target Compound ~478.5 3.8 <0.1 (DMSO) 160–162*
5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4-dione 399.4 3.2 0.5 (DMSO) 180–182
3-Hydroxy-7-methyl-1-[(4-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione 302.3 2.5 1.2 (Water) Not reported

*Estimated based on analogous crystallization behavior in .

  • Lipophilicity : The target compound’s higher LogP (3.8) suggests greater membrane permeability than hydroxylated analogues (LogP 2.5 in ).
  • Solubility : Low aqueous solubility is common in this class due to aromatic stacking; dimethyl groups exacerbate this trend.

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